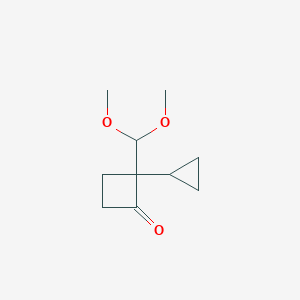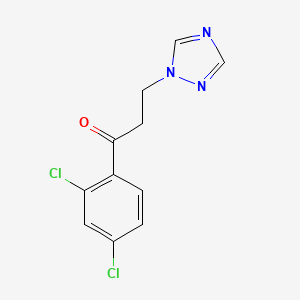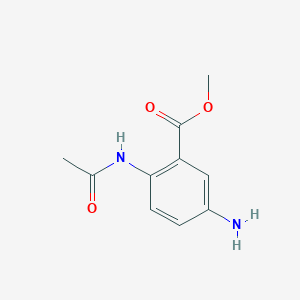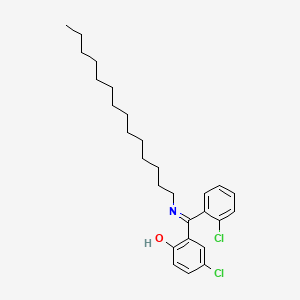
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one is an organic compound with a unique structure that includes a cyclopropyl group and a dimethoxymethyl group attached to a cyclobutanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the catalytic protio-semipinacol ring-expansion reaction. This method relies on the cocatalytic effect of a chiral dual-hydrogen-bond donor with hydrogen chloride, leading to the conversion of tertiary vinylic cyclopropyl alcohols into cyclobutanone products . Another method involves the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation and cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for ring-expansion reactions, boronates for hydroboration, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different cyclobutanone derivatives, while reduction may produce cyclobutanol derivatives.
Applications De Recherche Scientifique
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one involves its interaction with molecular targets through various pathways. The compound may exert its effects by undergoing enzymatic reactions, such as cyclopropane ring-opening, which can lead to the formation of covalent bonds with target enzymes . This interaction can affect protein transport and localization, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylcarbinol: Shares the cyclopropyl group but differs in the functional groups attached to the ring.
Cyclobutanone: Lacks the cyclopropyl and dimethoxymethyl groups, making it less complex.
2-Methylcyclobutanone: Similar ring structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one is unique due to its combination of a cyclopropyl group and a dimethoxymethyl group attached to a cyclobutanone ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
80706-77-0 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H16O3/c1-12-9(13-2)10(7-3-4-7)6-5-8(10)11/h7,9H,3-6H2,1-2H3 |
Clé InChI |
CEKCLKQPEYBZRU-UHFFFAOYSA-N |
SMILES canonique |
COC(C1(CCC1=O)C2CC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)
![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/structure/B14415247.png)



diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)






![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)

